REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[N:11]([O-])=O.[Na+].[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[NH4+]>O>[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]#[N:11])=[CH:6][CH:5]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
capacity vessel equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, condenser and addition funnel
|
Type
|
ADDITION
|
Details
|
by adding 184.5 g
|
Type
|
CUSTOM
|
Details
|
to precipitate the hexafluorophosphate salt
|
Type
|
FILTRATION
|
Details
|
The salt was filtered
|
Type
|
WASH
|
Details
|
washed chloride-free
|
Type
|
CUSTOM
|
Details
|
vacuum-dried at 25° C.
|
Name
|
|
Type
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |